molecular formula C9H13F3N2O B1476733 Azetidin-3-yl(3-(trifluoromethyl)pyrrolidin-1-yl)methanone CAS No. 1870830-76-4

Azetidin-3-yl(3-(trifluoromethyl)pyrrolidin-1-yl)methanone

Cat. No. B1476733
CAS RN: 1870830-76-4
M. Wt: 222.21 g/mol
InChI Key: GUBGQTXQJZLBIF-UHFFFAOYSA-N
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Description

Azetidin-3-yl(3-(trifluoromethyl)pyrrolidin-1-yl)methanone, commonly referred to as Azetidin-3-yl, is a synthetic compound with a wide range of applications in the scientific and medical fields. Azetidin-3-yl is a chiral compound, meaning it has two different forms, or enantiomers, that are mirror images of each other. Azetidin-3-yl is used in many areas of scientific research due to its unique properties, including its ability to bind to certain proteins and its high solubility in a variety of solvents.

Scientific Research Applications

Drug Discovery

Azetidin-3-yl(3-(trifluoromethyl)pyrrolidin-1-yl)methanone: is a compound that can be utilized in the early stages of drug discovery. Its structure, which includes both azetidine and pyrrolidine moieties, allows for a high degree of stereochemical complexity and the potential for creating chiral centers. This structural complexity can be exploited to develop new molecules with specific biological activities. The pyrrolidine ring, in particular, is a common feature in many biologically active compounds due to its non-planarity and the ability to induce 3D conformational diversity .

Medicinal Chemistry

In medicinal chemistry, this compound’s trifluoromethyl group is particularly noteworthy. The introduction of fluorine atoms into organic compounds can significantly alter their biological activity, stability, and membrane permeability. The trifluoromethyl group in this compound could be leveraged to improve the pharmacokinetic profile of potential drug candidates, enhancing their absorption, distribution, metabolism, and excretion (ADME) properties .

Selective Androgen Receptor Modulators (SARMs)

This compound could serve as a scaffold for the development of selective androgen receptor modulators (SARMs). By optimizing the structure of pyrrolidine derivatives, researchers aim to create SARMs that have selective tissue activity, which could lead to treatments for conditions like muscle wasting and osteoporosis without the side effects associated with traditional anabolic steroids .

Mechanism of Action

properties

IUPAC Name

azetidin-3-yl-[3-(trifluoromethyl)pyrrolidin-1-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13F3N2O/c10-9(11,12)7-1-2-14(5-7)8(15)6-3-13-4-6/h6-7,13H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUBGQTXQJZLBIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1C(F)(F)F)C(=O)C2CNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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